6-Iodobenzofuran-3-carbaldehyde
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Overview
Description
6-Iodobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5IO2 and a molecular weight of 272.04 g/mol . . The presence of an iodine atom and an aldehyde group in its structure makes this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzofuran-3-carbaldehyde typically involves the iodination of benzofuran derivatives followed by formylation. One common method is the iodination of benzofuran using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position. The resulting iodinated benzofuran is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in DMF or DMSO.
Major Products Formed:
Oxidation: 6-Iodobenzofuran-3-carboxylic acid.
Reduction: 6-Iodobenzofuran-3-methanol.
Substitution: 6-Azidobenzofuran-3-carbaldehyde.
Scientific Research Applications
6-Iodobenzofuran-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodobenzofuran-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation and survival. The iodine atom and aldehyde group play crucial roles in these interactions, facilitating binding to target proteins and modulating their activity .
Comparison with Similar Compounds
6-Bromobenzofuran-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
6-Chlorobenzofuran-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
6-Fluorobenzofuran-3-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 6-Iodobenzofuran-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and potentially more effective in biological applications .
Properties
IUPAC Name |
6-iodo-1-benzofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMAUTUWVQFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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